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Compound of Interest

Compound Name: C 175

Cat. No.: B1668177 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in optimizing the

weldability of C175 alloys in experimental setups.

Frequently Asked Questions (FAQs)
Q1: What are C175 alloys and why are they used in experimental setups?

A1: C175 alloys are high-conductivity beryllium copper alloys, which include C17500 (cobalt-

beryllium copper) and C17510 (nickel-beryllium copper).[1] They are utilized in applications

demanding high thermal or electrical conductivity combined with good strength.[2] In

experimental setups, they are often chosen for components like electrical connectors, current-

carrying springs, and welding electrodes.

Q2: Which welding processes are recommended for C175 alloys?

A2: Gas shielded arc welding (TIG/GTAW and MIG/GMAW), resistance welding (spot and

seam), and laser welding are recommended for C175 alloys.[2] Oxyacetylene welding is not

recommended due to the formation of refractory beryllium oxide films, which can lead to

inclusions and porosity.[2]

Q3: Is preheating necessary when welding C175 alloys?
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A3: Yes, preheating is often advisable, especially for thicker sections, due to the high thermal

conductivity of C175 alloys. A preheat temperature of around 400°F (200°C) is generally

adequate to help maintain fluidity in the weld pool.[2][3]

Q4: What surface preparation is required before welding C175 alloys?

A4: A clean surface is crucial for successful welding. All contaminants such as dirt, oil, grease,

paint, and oxides must be removed. This can be achieved through solvent or vapor degreasing

for organic contaminants, and aggressive brushing, abrasive blasting, or acid pickling for

oxides.[2] It is recommended to weld the parts immediately after cleaning.[2]

Q5: Is post-weld heat treatment (PWHT) necessary for C175 alloy welds?

A5: PWHT can be beneficial to improve the mechanical properties of the weldment.[4][5] The

as-welded strength will be lower than the base metal.[2] A post-weld aging treatment can help

restore hardness and strength.[3] For high-conductivity C175 alloys welded with a matching

filler, a homogenization step at 1475-1550°F (800-850°C) may be necessary to prevent

cracking during subsequent solution annealing.[2] A standard age hardening cycle for high

conductivity alloys is 900°F (480°C) for two to three hours.[6]

Troubleshooting Guides
This section addresses common issues encountered during the welding of C175 alloys in a

question-and-answer format.

Issue 1: Porosity in the Weld
Q: My welds on C175 alloy are showing signs of porosity (small gas bubbles). What are the

likely causes and how can I prevent this?

A: Porosity in C175 welds is typically caused by trapped gases. The primary culprits are

surface contamination and inadequate shielding gas coverage.

Troubleshooting Steps:

Verify Surface Cleanliness: Ensure the base metal and any filler wire are thoroughly cleaned

of all oils, grease, moisture, and oxides before welding.[7]
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Check Shielding Gas:

Confirm an adequate gas flow rate. For MIG welding, a typical range is 5-10 liters/min of

argon.[2]

Ensure there are no leaks in the gas lines or connections.

Protect the welding area from drafts that can disturb the shielding gas envelope.[7]

Maintain a proper torch angle (around 10-20 degrees from perpendicular) to ensure good

gas coverage of the weld pool.[7]

Review Welding Technique: An excessive contact-to-work distance can diminish the

effectiveness of the shielding gas.[7]

Issue 2: Cracking in the Weld or Heat-Affected Zone
(HAZ)
Q: I am experiencing cracking in my C175 welds, either in the weld bead itself or in the

adjacent base metal. What could be the cause and solution?

A: Cracking in beryllium copper alloys can be categorized as hot cracking (during solidification)

or cold cracking (after cooling).

Troubleshooting Steps:

Control Heat Input and Cooling Rate:

Use a sufficient preheat of around 400°F (200°C) to reduce the cooling rate and minimize

shrinkage stress.[3][8][9]

Avoid excessive heat input, which can lead to larger grain structures that are more

susceptible to cracking.[10]

Select Appropriate Filler Material: If using a filler metal, ensure it is compatible with the C175

alloy. An aluminum bronze filler (ERCuAl A2) is sometimes used for welding beryllium copper

to steel.[11]
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Weld on Overaged Material: Whenever possible, welding on age-hardened C175 should be

done in the overaged condition to minimize the risk of cracking in the base metal.[2]

Consider Post-Weld Heat Treatment: A proper PWHT schedule can relieve residual stresses

that contribute to cracking.[11] For high-conductivity alloys, a homogenization treatment may

be required before other heat treatments to prevent cracking.[2]

Check for Contaminants: Contaminants like sulfur can contribute to hot cracking.[9] Ensure

thorough cleaning of the base metal.

Data Presentation: Welding Parameters
Due to the high thermal conductivity of C175 alloys, welding parameters often require

adjustment compared to steels. The following tables provide general guidelines. Specific

parameters should be developed and refined based on the experimental setup and material

thickness.

Table 1: General Resistance Welding Parameters for C175 Alloys

Parameter
Guideline Compared to
Steel of Same Thickness

Note

Welding Current Approximately 150% higher[1]

Higher current is needed to

overcome the high electrical

conductivity.

Weld Time Approximately 50% shorter[1]
Shorter duration helps to

localize the heat.

Electrode Pressure
Approximately 75% of that for

steel[1]

Lighter pressure is generally

recommended.

Table 2: General Gas Metal Arc Welding (MIG/GMAW) Parameters for C175 Alloys
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Parameter Typical Value

Voltage 24 - 32 V[2]

Current 250 - 450 A[2]

Shielding Gas Argon[2]

Gas Flow Rate 5 - 10 L/min[2]

Wire Feed Rate 0.5 - 1.0 in/min (1.3 - 2.5 cm/min)[2]

Table 3: General Laser Welding Parameters for C175 Alloys

Parameter Guideline Note

Laser Power
500 W is sufficient for 0.5 mm

thickness[2]

Power will need to be

increased for thicker sections.

Laser Type Pulsed laser can be used[12]
Continuous wave lasers are

also used for copper alloys.

Shielding Gas Nitrogen or Argon[2]
Protects the weld pool from

oxidation.

Experimental Protocols
Protocol 1: Resistance Spot Welding of C175 Alloy
Sheets
1. Material and Equipment:

C175 alloy sheets of desired thickness.
Resistance spot welding machine with precise time and current controls.[1]
RWMA Class 2 electrodes (e.g., copper-chromium alloy).[1] Water-cooled electrodes are
recommended.[2]

2. Surface Preparation:

Degrease the C175 sheets using a suitable solvent to remove any oil or grease.
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Mechanically clean the surfaces to be welded using a wire brush or abrasive pad to remove
any oxides.
Wipe the surfaces with alcohol to remove any remaining residue and allow them to dry
completely.

3. Welding Procedure:

Set the initial welding parameters based on the guidelines in Table 1, adjusting for the
specific thickness of your material. It is recommended to perform a series of test welds to
establish optimum conditions.[1]
Position the C175 sheets between the electrodes in the desired overlap configuration.
Initiate the welding cycle. The machine will apply the set electrode force, followed by the
welding current for the specified duration.
Maintain the electrode force for a hold time after the current is shut off to allow the weld
nugget to solidify under pressure.

4. Post-Weld Evaluation:

Visually inspect the weld for any surface defects.
For detailed analysis, perform cross-sectional analysis to examine the nugget size and
microstructure.
Conduct mechanical testing (e.g., peel or tensile-shear tests) to determine the weld strength.

Protocol 2: Autogenous TIG (GTAW) Butt Welding of
Thin C175 Alloy Sheets
1. Material and Equipment:

Thin C175 alloy sheets (e.g., < 1 mm).
TIG welding power source (DCSP - Direct Current Straight Polarity is often used).[2]
TIG torch with a 2% thoriated tungsten electrode.
Pure argon or a helium-argon mixture for shielding gas.
Fixturing to hold the sheets in a butt joint configuration with good fit-up.

2. Surface Preparation:

Thoroughly clean the edges to be joined as described in the resistance welding protocol.
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3. Welding Procedure:

Secure the C175 sheets in the fixture with minimal gap.
If necessary, preheat the assembly to approximately 400°F (200°C).[2][3]
Set the welding current. This will require experimentation, but start with a lower current and
increase as needed to establish a molten pool.
Set the shielding gas flow rate (typically 15-40 ft³/hr).[3]
Initiate the arc and establish a molten weld pool.
Proceed with welding along the joint at a steady travel speed. For thin sections, filler metal
may not be necessary (autogenous weld).[11]
Use a foot pedal to modulate the current for better heat control.

4. Post-Weld Treatment and Evaluation:

Allow the weldment to cool.
Consider a post-weld heat treatment to restore mechanical properties if required.[2]
Evaluate the weld through visual inspection, and for more detailed analysis, through
metallography and mechanical testing.

Visualizations
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1. Preparation

2. Welding

3. Post-Welding

C175 Alloy Sample

Surface Preparation
(Degreasing, Oxide Removal)

Preheating
(Optional, ~200°C)

Welding Process
(Resistance, TIG, Laser)

Controlled Cooling

Set Welding Parameters
(Current, Speed, etc.)

Post-Weld Heat Treatment
(Optional, e.g., Aging)

Weld Evaluation
(Visual, Mechanical, Microstructural)
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Porosity Detected in Weld

Is the base material
 and filler wire clean?

Action: Thoroughly clean
 all surfaces (degrease,

 remove oxides).

No

Is the shielding gas
 flow rate adequate?

Yes

Action: Adjust flow rate
 to recommended range.

No

Are there any leaks in
 the gas lines or connections?

Yes

Action: Inspect and repair
 any leaks found.

Yes

Is the welding area
 protected from drafts?

No

Action: Set up screens
 to block drafts.

No

Review welding technique
 (torch angle, travel speed,
 contact-to-work distance).

Yes

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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